
3,17,21-Trihydroxypregn-5-en-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3,17,21-Trihydroxypregn-5-en-20-one est un composé stéroïdien de formule moléculaire C21H32O4. Il s'agit d'un dérivé de la prégnane et se caractérise par la présence de trois groupes hydroxyles aux positions 3, 17 et 21, et d'une double liaison à la position 5. Ce composé est d'un intérêt considérable dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses activités biologiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 3,17,21-Trihydroxypregn-5-en-20-one peut être réalisée par plusieurs voies synthétiques. Une méthode courante implique l'hydroxylation de dérivés de la prégnane. La réaction nécessite généralement des catalyseurs spécifiques et des conditions contrôlées pour assurer l'introduction sélective des groupes hydroxyles aux positions souhaitées. Par exemple, l'utilisation d'agents oxydants tels que le tétroxyde d'osmium (OsO4) en présence d'un co-oxydant comme le N-méthylmorpholine N-oxyde (NMO) peut faciliter le processus d'hydroxylation.
Méthodes de production industrielle
La production industrielle de la this compound implique souvent une synthèse chimique à grande échelle utilisant des techniques d'hydroxylation similaires. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence du produit final. L'utilisation de techniques de purification avancées, telles que la chromatographie, est essentielle pour isoler le composé souhaité des mélanges réactionnels.
Analyse Des Réactions Chimiques
Types de réactions
La 3,17,21-Trihydroxypregn-5-en-20-one subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : La double liaison à la position 5 peut être réduite pour former des dérivés saturés.
Substitution : Les groupes hydroxyles peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Tétroxyde d'osmium (OsO4), N-méthylmorpholine N-oxyde (NMO)
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Réactifs de substitution : Agents halogénants, agents acylants
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, oxydés et substitués de la this compound, chacun ayant des propriétés chimiques et biologiques distinctes.
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'autres composés stéroïdiens.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et les voies métaboliques.
Médecine : Investigé pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et immunomodulatrices.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme étalon de référence en chimie analytique.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs stéroïdiens. Lors de la liaison à ces récepteurs, le composé peut moduler l'expression génique et influencer divers processus physiologiques. Les voies impliquées comprennent la régulation des réponses inflammatoires et la modulation de la fonction immunitaire.
Applications De Recherche Scientifique
3,17,21-Trihydroxypregn-5-en-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory activities.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3,17,21-Trihydroxypregn-5-en-20-one involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammatory responses and the modulation of immune function.
Comparaison Avec Des Composés Similaires
Composés similaires
- 17,20,21-Trihydroxypregn-4-en-3-one
- 3-Beta,17-Alpha,21-Trihydroxypregn-5-en-20-one
- 3-Beta,16-Alpha-Dihydroxypregn-5-en-20-one
Unicité
La 3,17,21-Trihydroxypregn-5-en-20-one est unique en raison de son motif d'hydroxylation spécifique et de la présence d'une double liaison à la position 5. Cette configuration structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
IUPAC Name |
1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHJGXQUDOYJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862570 |
Source


|
| Record name | 3,17,21-Trihydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
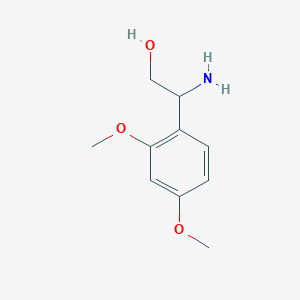
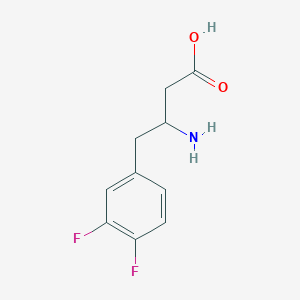
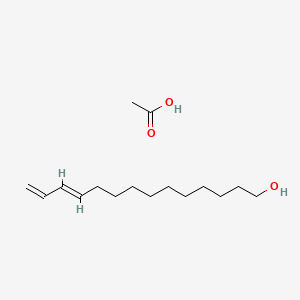

![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
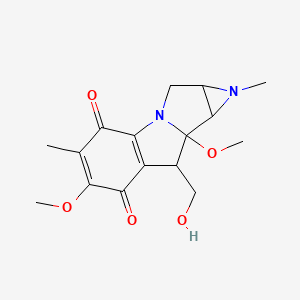


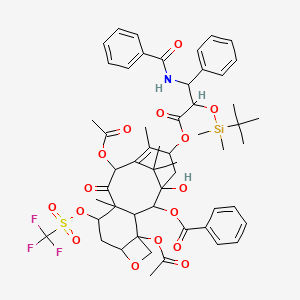
![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)
![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)

